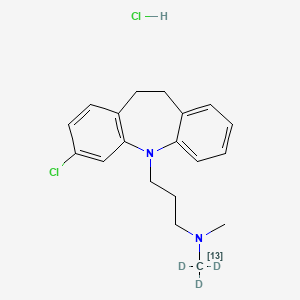
Antileishmanial agent-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-17 is a compound that has shown significant promise in the treatment of leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The development of effective antileishmanial agents is crucial due to the limitations and toxicity of current treatments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-17 involves multiple steps, including the preparation of intermediate compounds. One common method involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Antileishmanial agent-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Antileishmanial agent-17 involves multiple pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miltefosine: An alkylphosphocholine with antileishmanial activity.
Amphotericin B: A polyene antifungal with activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness
Antileishmanial agent-17 stands out due to its unique mechanism of action and lower toxicity compared to other antileishmanial agents. It has shown higher efficacy in preclinical studies and has the potential to overcome resistance issues associated with current treatments .
Eigenschaften
Molekularformel |
C27H37N5O5 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
7-butoxy-N-[6-[4-(morpholin-4-ylmethyl)triazol-1-yl]hexyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33) |
InChI-Schlüssel |
OBZWTUNDQLYQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



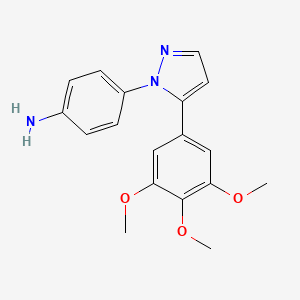
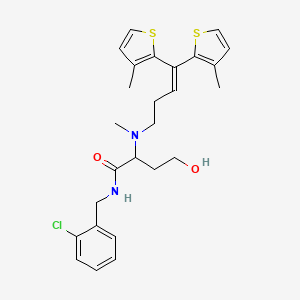
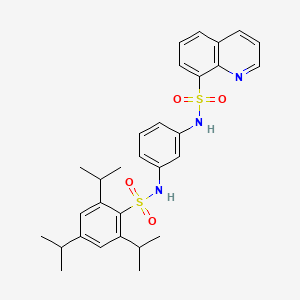
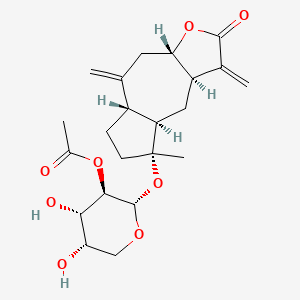
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
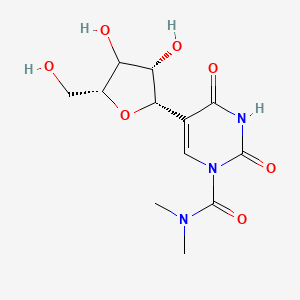
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)


![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

